molecular formula C18H34NNaO4 B1260436 beta-Alanine, N-(2-carboxyethyl)-N-dodecyl-, monosodium salt CAS No. 14960-06-6

beta-Alanine, N-(2-carboxyethyl)-N-dodecyl-, monosodium salt

Cat. No. B1260436
CAS RN: 14960-06-6
M. Wt: 351.5 g/mol
InChI Key: LLKGTXLYJMUQJX-UHFFFAOYSA-M
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Description

Beta-Alanine, N-(2-carboxyethyl)-N-dodecyl-, monosodium salt is a chemical compound with the CAS Number 64972-19-6 . It has a molecular formula of C19H36NNaO5 and a molecular weight of 381.490 . It is also known by other names such as Sodium 3-{(2-carboxyethyl)[3-(decyloxy)propyl]amino}propanoate and Decyloxypropyl-3-iminodipropionic acid, monosodium salt .

Scientific Research Applications

1. Role in Stress Tolerance in Plants

Beta-Alanine betaine, a compound related to beta-Alanine, N-(2-carboxyethyl)-N-dodecyl-, monosodium salt, is noted for its osmoprotective properties in plants. In the Plumbaginaceae family, it contributes to the plants' tolerance to salinity and hypoxia, making it a target for metabolic engineering to enhance stress resistance in other plant species (Rathinasabapathi, Fouad, & Sigua, 2001).

2. Interaction with Copper(II) Ion in Aqueous Solution

Studies on N-dodecyl-β-alanine (a structurally similar compound) have shown that it forms a more surface-active complex with the copper(II) ion compared to its interaction with other inorganic salts. This indicates potential applications in surface chemistry and materials science (Nakamura & Tajima, 1988).

3. Taste Modulatory Activity

A derivative of beta-Alanine has been found to lower the detection thresholds for certain tastes like sugars and glutamate, without influencing bitter perception. This discovery is significant in the field of food science and taste modulation (Soldo & Hofmann, 2005).

4. Role in Osmoregulation in Microorganisms

In the microorganism Methanosarcina mazei, a derivative of beta-Alanine, N(epsilon)-acetyl-beta-lysine, is used as a compatible solute at high salinities. This implies potential applications in microbiology and biotechnology for enhancing stress tolerance in microorganisms (Saum, Mingote, Santos, & Müller, 2009).

5. Surfactant Properties in Cosmetics and Toiletries

Beta-Alanine derivatives have shown excellent surfactant properties, making them suitable for use in cosmetics, washing agents, and toiletries. Their mild action on human skin and enhanced surface activities make them valuable in personal care products (Ishii, Shibue, & Komatsu, 1969).

6. Influence on Plant Growth

Research on beta-Alanine derivatives has demonstrated their influence on the growth parameters of non-overwintering oilseed rape plants. This suggests potential agricultural applications in controlling and enhancing plant growth (Žiaukienė, Mickevičius, Brazienė, & Jakienė, 2010).

7. Application in Ion Chromatography

Monoaminocarboxylic acids like beta-Alanine are used as eluents in ion chromatography. This application is significant in analytical chemistry for the sensitive determination and separation of various ions (Shpigun, Voloshik, & Zolotov, 1985).

Safety and Hazards

This compound is known to be an irritant . Its safety symbol under the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) is GHS07, and it has hazard statements H412-H319 . Precautionary measures include avoiding release to the environment and seeking medical advice if eye irritation persists .

properties

IUPAC Name

sodium;3-[2-carboxyethyl(dodecyl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35NO4.Na/c1-2-3-4-5-6-7-8-9-10-11-14-19(15-12-17(20)21)16-13-18(22)23;/h2-16H2,1H3,(H,20,21)(H,22,23);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKGTXLYJMUQJX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN(CCC(=O)O)CCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34NNaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7041207
Record name beta-Alanine, N-(2-carboxyethyl)-N-dodecyl-, monosodium salt
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Molecular Weight

351.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name .beta.-Alanine, N-(2-carboxyethyl)-N-dodecyl-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

beta-Alanine, N-(2-carboxyethyl)-N-dodecyl-, monosodium salt

CAS RN

14960-06-6
Record name beta-Alanine, N-(2-carboxyethyl)-N-dodecyl-, monosodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014960066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .beta.-Alanine, N-(2-carboxyethyl)-N-dodecyl-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name beta-Alanine, N-(2-carboxyethyl)-N-dodecyl-, monosodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7041207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium N-(2-carboxyethyl)-N-dodecyl-β-alaninate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.469
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM LAURIMINODIPROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G447D0DH9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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beta-Alanine, N-(2-carboxyethyl)-N-dodecyl-, monosodium salt
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beta-Alanine, N-(2-carboxyethyl)-N-dodecyl-, monosodium salt
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beta-Alanine, N-(2-carboxyethyl)-N-dodecyl-, monosodium salt
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beta-Alanine, N-(2-carboxyethyl)-N-dodecyl-, monosodium salt
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beta-Alanine, N-(2-carboxyethyl)-N-dodecyl-, monosodium salt

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